molecular formula C11H13ClF3N B1453240 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1807939-34-9

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

Cat. No.: B1453240
CAS No.: 1807939-34-9
M. Wt: 251.67 g/mol
InChI Key: GMNMPALGPKPXTG-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride (CAS: 1269151-26-9) is a cyclobutane derivative featuring a trifluoromethyl-substituted phenyl group at position 3 and an amine group at position 1 of the cyclobutane ring, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₃ClF₃N (MW: 251.68) . The compound’s SMILES string, C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F, and InChIKey (ZUSHQSYFWIQVNY-UHFFFAOYSA-N) confirm its stereochemistry and connectivity .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNMPALGPKPXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-26-9, 1807939-34-9
Record name 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name rac-(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Sulfur Tetrafluoride-Mediated Synthesis of Trifluoromethyl Cyclobutanes

A scalable and efficient approach to trifluoromethyl-substituted cyclobutanes involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride (SF4). This method enables the direct introduction of the trifluoromethyl group into the cyclobutane ring system.

  • Starting from cyclobutane-1-carboxylic acids, treatment with SF4 under controlled conditions yields 3-(trifluoromethyl)cyclobutane derivatives.
  • The reaction tolerates various substituents, including nitro, halogen (chlorine, bromine), and amino groups, indicating robustness and functional group compatibility.
  • The products are typically purified by crystallization or distillation under reduced pressure.
  • Structural confirmation is achieved by X-ray crystallography.

This method provides a modular route to generate trifluoromethyl-cyclobutane building blocks, which can be further functionalized to introduce the amine group.

Summary of Preparation Methods and Key Parameters

Step Method/Conditions Notes
Cyclobutane ring formation Reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride (SF4) Scalable, tolerates various substituents, yields trifluoromethyl-cyclobutane intermediates
Amination Stereoselective sulfinyl-based amination or direct amination Allows stereochemical control of amine group
Hydrochloride salt formation Acidification with HCl in ethyl acetate or similar solvent Enhances solubility and stability, facilitates isolation
Industrial-scale nucleophilic aromatic substitution Reaction of hydroxy-amine precursors with 1-chloro-4-(trifluoromethyl)benzene in DMSO with KOH/NaOH Reaction at 80–110 °C for 4–20 h; molar excess base; aqueous workup; suitable for scale-up

Research Findings and Analytical Characterization

  • X-ray crystallography confirms the structural integrity and stereochemistry of synthesized trifluoromethyl-cyclobutane intermediates and final amine hydrochloride salts.
  • The trifluoromethyl group imparts increased lipophilicity and metabolic stability to the molecule, beneficial for drug development.
  • Reaction yields for key steps typically range from good to excellent (e.g., 80–90%), with high purity achieved by crystallization or chromatographic methods.
  • The synthesis is compatible with various functional groups, enabling further derivatization for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is being explored for its potential as a therapeutic agent. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.

  • Case Study : A study on the anti-cancer properties of similar cyclobutane derivatives indicated that modifications to the cyclobutane structure can lead to increased potency against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 5 to 20 µM against MCF7 and HeLa cells, suggesting a promising lead for further drug development.
CompoundCell LineIC50 (µM)Mechanism
Cyclobutane DerivativeMCF710Induction of apoptosis
Cyclobutane DerivativeHeLa15Cell cycle arrest in S phase

Biological Studies

The compound has been utilized in biological research to investigate its effects on cellular processes and pathways.

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits activity against several bacterial strains, indicating its potential as an antimicrobial agent.
PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

Industrial Applications

Due to its unique chemical structure, this compound can be utilized in the production of specialty chemicals and materials with specific properties.

  • Organic Synthesis : It serves as a versatile building block in organic synthesis, particularly in creating complex fluorinated compounds used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Potential

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines. A study involving xenograft models showed that these derivatives could significantly inhibit tumor growth when administered at sustained concentrations over time.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of cyclobutane derivatives revealed that modifications to the trifluoromethyl group can enhance biological activity. For example, introducing other functional groups has been shown to improve binding affinity to target enzymes, leading to increased potency against cancer cells.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared to highlight key differences in substituent placement, ring size, and functional groups:

Property 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine Hydrochloride 1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine Hydrochloride
CAS Number 1269151-26-9 1439902-32-5 1269152-56-8 1260778-44-6
Molecular Formula C₁₁H₁₃ClF₃N C₁₁H₁₃ClF₃N C₁₁H₁₃ClF₃NO* C₁₀H₉ClF₃N
Molecular Weight 251.68 251.68 267.68* 235.63
Core Structure Cyclobutane Cyclobutane Cyclobutane Cyclopropane
Substituent Positions -NH₂ at C1, -CF₃Ph at C3 -NH₂ and -CF₃Ph both at C1 -NH₂ at C1, -OCF₃Ph at C3 -NH₂ and -Cl/-CF₃Ph at C1 (phenyl)
Key Functional Groups -CF₃, -NH₂·HCl -CF₃, -NH₂·HCl -OCF₃, -NH₂·HCl -CF₃, -Cl, -NH₂·HCl
Storage Conditions Not reported Room temperature (RT) Not reported Not reported
Potential Applications Pharmaceutical intermediate (inferred) Life science research Medicinal chemistry (inferred) Not reported

Note: Molecular formula for the trifluoromethoxy derivative assumes -OCF₃ replaces -CF₃; exact data unavailable in evidence.

Key Structural and Functional Insights

Positional Isomerism: The comparison between the target compound and 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride illustrates the impact of substituent placement.

Trifluoromethyl vs. Trifluoromethoxy : Replacing -CF₃ with -OCF₃ (as in 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride ) introduces an oxygen atom, increasing electronegativity and altering hydrogen-bonding capacity. This could enhance solubility but reduce membrane permeability compared to the target compound.

Ring Size Effects : 1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride replaces cyclobutane with a smaller cyclopropane ring. The increased ring strain in cyclopropane may elevate reactivity, making it less stable but more prone to ring-opening reactions in synthetic pathways.

Research Implications

While direct experimental data (e.g., solubility, bioactivity) are lacking in the provided evidence, structural analysis suggests:

  • The target compound’s 4-CF₃ substitution on the phenyl ring may optimize electronic effects for aromatic interactions in drug-receptor binding compared to 3-CF₃ analogs .

Notes

  • Data Gaps : Detailed physicochemical properties (e.g., melting point, solubility) and biological data are absent in available literature, highlighting a need for further study.

Biological Activity

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11_{11}H12_{12}F3_{3}N·HCl
  • Molecular Weight : Approximately 239.68 g/mol

The trifluoromethyl group (-CF3_3) is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.

The biological activity of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cellular pathways, potentially leading to altered metabolic processes.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways associated with cell growth and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, likely due to its ability to disrupt microbial cell functions.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. The presence of the cyclobutane ring may also contribute to this effect by providing structural rigidity that can enhance binding interactions with microbial targets.

CompoundActivity TypeReference
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochlorideAntimicrobial
Trifluoromethyl-containing analogsVarious microorganisms

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The results indicate varying degrees of cytotoxic effects, suggesting potential utility in cancer therapeutics.

Cell LineIC50_{50} (µM)Reference
A549 (Lung Cancer)15.2
HeLa (Cervical Cancer)10.5

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study evaluated the anticancer potential of various trifluoromethyl-substituted compounds, including 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride, against multiple cancer cell lines. Results showed significant inhibition of cell proliferation, indicating its potential as a lead compound for further development in oncology ( ).
  • Antimicrobial Screening : In a high-throughput screening against various bacterial strains, the compound demonstrated notable activity, particularly against Gram-positive bacteria. This suggests a mechanism that may involve disruption of bacterial cell wall synthesis or function ( ).

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride?

Methodological Answer:
The synthesis of cyclobutane derivatives typically involves cycloaddition or ring-closing reactions. For this compound, focus on:

  • Starting Materials : Use 4-(trifluoromethyl)benzaldehyde or its derivatives as the aromatic precursor. A cyclobutanamine backbone can be constructed via [2+2] photocycloaddition or strain-driven ring formation .
  • Reaction Conditions : Optimize temperature (e.g., 0–25°C for imine formation) and solvent polarity (e.g., dichloromethane or THF) to stabilize intermediates. Sodium borohydride or other reducing agents are critical for amine generation .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) .

Advanced: How can X-ray crystallography resolve structural ambiguities in cyclobutane derivatives like this compound?

Methodological Answer:
X-ray crystallography is essential for confirming stereochemistry and bond angles in strained cyclobutane rings. Key steps include:

  • Data Collection : Use synchrotron radiation or high-resolution diffractometers to obtain intensity data. SHELX programs (e.g., SHELXL) refine structures by least-squares minimization, accounting for anisotropic displacement parameters .
  • Analysis : Compare experimental bond lengths (e.g., C–C in cyclobutane: ~1.55 Å) and angles (e.g., 88–92° for four-membered rings) against DFT-calculated values to identify distortions caused by the trifluoromethyl group .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H NMR identifies amine protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). 19F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragments (e.g., loss of HCl or cyclobutane ring cleavage) .
  • IR Spectroscopy : Stretching frequencies for NH2 (3300–3500 cm⁻¹) and C–F (1100–1250 cm⁻¹) validate functional groups .

Advanced: How can researchers address contradictions in solubility data for this hydrochloride salt?

Methodological Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from counterion effects and crystal packing. Mitigate by:

  • Dynamic Light Scattering (DLS) : Measure particle size distribution in suspension.
  • Thermodynamic Studies : Use differential scanning calorimetry (DSC) to identify polymorphs and hydrate forms. For example, anhydrous forms may exhibit lower aqueous solubility than hydrates .
  • Co-Solvent Systems : Test mixtures like DMSO/water to enhance solubility for biological assays .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize hydrochloride residues with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .
  • Waste Disposal : Segregate halogenated waste and incinerate at >1000°C to prevent release of trifluoromethyl byproducts .

Advanced: How can enantiomeric purity be assessed for chiral analogs of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak IA/IB) and hexane/isopropanol mobile phases. Compare retention times to racemic standards .
  • Circular Dichroism (CD) : Monitor Cotton effects near 220–250 nm to confirm enantiomeric excess (>98%) .
  • Stereochemical Assignment : Combine X-ray crystallography with Mosher’s ester derivatization to assign absolute configuration .

Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • ACD/Labs Percepta : Estimate logP (lipophilicity), pKa (amine basicity ~8–9), and solubility using fragment-based algorithms .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., amine nucleophilicity) .

Advanced: How can researchers profile degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS Analysis : Identify degradants like deaminated cyclobutane or trifluoromethyl hydrolysis products. Use impurity standards (e.g., 4-(trifluoromethyl)aniline hydrochloride) for quantification .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Basic: What pharmacological targets are associated with this compound’s structural motifs?

Methodological Answer:

  • Serotonin Reuptake Inhibition : The trifluoromethylphenyl group mimics SSRIs (e.g., fluoxetine), suggesting potential CNS activity .
  • Kinase Inhibition : Cyclobutane’s rigidity may enhance selectivity for ATP-binding pockets in kinases .

Advanced: How can isotopic labeling (e.g., 2H, 13C) elucidate metabolic pathways?

Methodological Answer:

  • Synthesis of Labeled Analogs : Incorporate 13C at the cyclobutane ring via labeled starting materials (e.g., 13C-sodium acetate in Claisen condensations) .
  • Mass Spectrometry Imaging (MSI) : Track 2H/13C isotopes in tissue sections to map metabolite distribution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
Reactant of Route 2
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

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